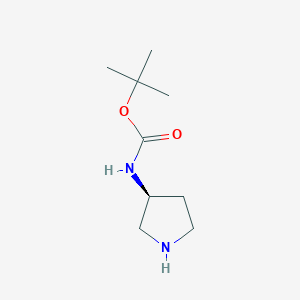

(S)-3-(Boc-amino)pyrrolidine

Übersicht

Beschreibung

(S)-3-(Boc-amino)pyrrolidine (CAS 122536-76-9) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the 3-position of the pyrrolidine ring. Its IUPAC name is tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate, with a molecular formula of C₉H₁₈N₂O₂ and a molecular weight of 186.26 g/mol . The compound is widely used as a building block in asymmetric synthesis, particularly in pharmaceutical and agrochemical research, where stereochemical precision is critical .

Key characteristics include:

Vorbereitungsmethoden

Direct Boc Protection of Preformed (S)-3-Aminopyrrolidine

Reaction Mechanism and Conditions

The most straightforward method involves reacting (S)-3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. In a representative procedure, 0.1 mol of (S)-3-aminopyrrolidine (99.5% ee) is dissolved in methanol and treated with Boc anhydride in the presence of potassium hydroxide at 15–20°C for 1 hour . The base maintains a pH of 11.8–12.2, ensuring efficient carbamate formation while minimizing overprotection.

Critical Parameters :

-

Solvent : Methanol optimizes solubility and reaction kinetics.

-

Temperature : Ambient conditions (15–20°C) prevent epimerization.

-

Stoichiometry : A 1:1 molar ratio of amine to Boc anhydride minimizes di-Boc byproduct formation (<0.4%) .

Yield and Purity

The reaction achieves an 81.7% yield of (S)-3-(Boc-amino)pyrrolidine with 99.1% chemical purity and 99.5% enantiomeric excess (ee) . Post-reaction workup includes toluene extraction to remove inorganic salts and vacuum distillation to isolate the product.

Table 1: Direct Boc Protection Optimization

| Parameter | Value | Impact on Yield/Purity |

|---|---|---|

| Boc Anhydride Equiv | 1.0 | Minimizes di-Boc byproduct |

| KOH Concentration | 25% (w/w in MeOH) | Maintains optimal pH |

| Reaction Time | 1 hour | Complete conversion |

Chiral Synthesis from trans-4-Hydroxy-L-Proline

Multi-Step Synthetic Pathway

This route exploits the inherent chirality of trans-4-hydroxy-L-proline, a commercially available amino acid derivative . The synthesis involves four key steps:

-

Decarboxylation : Thermal or acidic removal of the carboxylic acid group.

-

Boc Protection : Introduction of the tert-butoxycarbonyl group using Boc anhydride.

-

Sulfonylation and SN2 Displacement : Conversion of the hydroxyl group to a sulfonate ester, followed by azide substitution with sodium azide.

-

Reduction and Deprotection : Staudinger reduction of the azide to an amine and HCl-mediated Boc removal.

Stereochemical Control

The SN2 reaction with sodium azide inverts the configuration at C3, ensuring retention of the (S)-stereochemistry after reduction . Triphenylphosphine-mediated azide reduction proceeds without racemization, critical for maintaining enantiopurity.

Table 2: Chiral Synthesis Reaction Summary

| Step | Reagents/Conditions | Yield (Cumulative) |

|---|---|---|

| Decarboxylation | HCl, Δ | 85% |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 90% |

| Sulfonylation | Mesyl chloride, Et₃N | 88% |

| SN2 Displacement | NaN₃, DMF, 80°C | 75% |

| Reduction | PPh₃, THF/H₂O | 95% |

Resolution of Racemic 1-Benzyl-3-Aminopyrrolidine Followed by Deprotection and Boc Protection

Enantiomeric Resolution

Racemic 1-benzyl-3-aminopyrrolidine is resolved using D- or L-tartaric acid in methanol at 50–100°C . The diastereomeric salts are separated by fractional crystallization, yielding (R)- or (S)-enantiomers with >99% ee.

Comparative Analysis of Methods

Table 3: Method Comparison

| Metric | Direct Protection | Chiral Pool Synthesis | Resolution/Deprotection |

|---|---|---|---|

| Steps | 1 | 4 | 3 |

| Overall Yield | 81.7% | ~55% | ~60% |

| Optical Purity | 99.5% ee | 99.9% ee | 99% ee |

| Starting Material Cost | High | Low | Moderate |

Industrial and Environmental Considerations

Solvent Recycling

Methanol and toluene from the direct protection route are recoverable via distillation, reducing waste . The chiral synthesis pathway generates higher volumes of DMF and THF, necessitating advanced recycling systems.

Catalytic Innovations

Copper(I) iodide and ethylene glycol catalyze Ullmann-type couplings in related pyrrolidine syntheses, hinting at potential applications for streamlining Boc protection .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(Boc-amino)pyrrolidine undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This reaction yields the free amine.

Substitution: The compound can undergo nucleophilic substitution reactions where the Boc-protected amino group acts as a nucleophile.

Oxidation and Reduction: The pyrrolidine ring can be subjected to oxidation and reduction reactions to modify the compound’s structure and properties.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Substitution: Various electrophiles such as alkyl halides

Oxidation: Oxidizing agents like potassium permanganate (KMnO4)

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4)

Major Products Formed

Deprotection: Yields the free amine (S)-3-amino-pyrrolidine

Substitution: Yields substituted pyrrolidine derivatives

Oxidation and Reduction: Yields oxidized or reduced pyrrolidine derivatives

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview : (S)-3-(Boc-amino)pyrrolidine serves as an essential intermediate in the synthesis of numerous pharmaceutical compounds, especially those targeting neurological disorders. Its unique structural properties enhance the efficacy of drug candidates.

Case Study : Research has demonstrated that derivatives of this compound can be utilized to develop potent inhibitors against the epidermal growth factor receptor (EGFR) tyrosine kinase. These inhibitors have shown promise in treating various cancers by blocking pathways that promote tumor growth .

| Compound | Target | Efficacy |

|---|---|---|

| Pyrido[3,4-d]pyrimidine derivatives | EGFR tyrosine kinase | High |

| N-Benzyl-3-sulfonamidopyrrolidines | E. coli cell division | Moderate |

Peptide Synthesis

Overview : The protective Boc group in this compound allows for selective reactions during peptide synthesis, making it a valuable building block for complex peptide-based therapeutics.

Application Example : In studies focused on synthesizing cyclic peptides, this compound has been used effectively to create scaffolds that enhance biological activity and specificity .

Organic Chemistry Research

Overview : This compound is a versatile reagent in organic synthesis, enabling chemists to explore diverse molecular architectures and new chemical reactions.

Research Findings : It has been employed in asymmetric synthesis, where its chirality is crucial for producing enantiomerically pure compounds. Various reaction pathways involving oxidation and reduction have been investigated using this compound as a starting material .

| Reaction Type | Outcome | Reagents Used |

|---|---|---|

| Oxidation | Esters/Amides | KMnO4, CrO3 |

| Reduction | Alcohols | LiAlH4, BH3 |

Bioconjugation

Overview : this compound can be utilized in bioconjugation processes, linking biomolecules to improve their stability and functionality.

Significance : This application is particularly relevant in drug delivery systems where enhanced stability can lead to improved therapeutic outcomes. The ability to deprotect the Boc group allows for further functionalization of the molecule, facilitating its use in various bioconjugation strategies .

Material Science

Overview : The compound's chemical properties contribute to the development of novel materials such as polymers and coatings.

Application Example : Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

Wirkmechanismus

The mechanism of action of (S)-3-(Boc-amino)pyrrolidine primarily involves its role as a protected amine. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

Enantiomeric Pair: (R)-3-(Boc-amino)pyrrolidine

(R)-3-(Boc-amino)pyrrolidine (CAS 122536-77-0) is the enantiomer of the S-form. Key differences include:

- Reactivity : In nucleophilic substitution reactions, the S-enantiomer reacts efficiently (e.g., 86% yield for 15a), while the R-enantiomer fails to produce isolable products under identical conditions .

- Stereochemical Influence : The S-configuration is often preferred in drug synthesis due to enhanced target specificity and reduced off-target effects .

- Availability : Both enantiomers are commercially available, but the S-form is more frequently utilized in asymmetric catalysis .

Functionalized Pyrrolidine Derivatives

(a) (S)-1-Boc-3-(Aminomethyl)pyrrolidine (CAS 199175-10-5)

- Structure: Features an additional aminomethyl group at the 3-position.

- Applications : Used in synthesizing kinase inhibitors and covalent proteasome inhibitors .

(b) (S)-3-Acetyl-1-Boc-pyrrolidine (CAS 1374673-89-8)

- Structure : Contains an acetyl group instead of a Boc-protected amine.

- Reactivity : The acetyl group alters electronic properties, making it suitable for acylation reactions or as a precursor in heterocyclic synthesis .

Piperidine Analogs

trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate (CAS 1268511-99-4) :

- Structure : Six-membered piperidine ring with hydroxyl and Boc-protected amine groups.

- Comparison :

Other Boc-Protected Heterocycles

(a) (S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine

- Structure : Contains two Boc-protected amines in a trans configuration.

- Applications : Used in peptide mimetics and foldamer design .

(b) Boc-Arg(di-Z)-OH

- Structure : Boc-protected arginine derivative with benzyl (Z) groups.

- Comparison: Demonstrates the versatility of Boc protection in amino acid chemistry, contrasting with pyrrolidine’s role in small-molecule synthesis .

Data Tables

Table 1. Key Properties of (S)-3-(Boc-amino)pyrrolidine and Analogues

Biologische Aktivität

(S)-3-(Boc-amino)pyrrolidine is a chiral compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data tables and case studies.

Overview of this compound

This compound is characterized by a pyrrolidine ring with an amino group protected by a tert-butoxycarbonyl (Boc) group. This protection is essential for preventing unwanted reactions during synthesis, allowing for selective transformations when the Boc group is removed. The compound is often utilized as a building block in the synthesis of various biologically active molecules.

The mechanism of action of this compound involves its role as a protected amine. The Boc group prevents the amino group from participating in unwanted reactions, facilitating targeted interactions with biological molecules upon deprotection. Once the Boc group is removed, the free amine can engage with molecular targets such as enzymes or receptors, which is crucial for its biological activity .

1. Enzyme Inhibition

This compound has been identified as a precursor for compounds that exhibit potent inhibitory effects on various enzymes. For instance, derivatives synthesized from this compound have shown significant inhibition against the epidermal growth factor receptor (EGFR) tyrosine kinase, which is critical in cancer biology .

2. Antimicrobial Properties

Research indicates that this compound derivatives exhibit antimicrobial activity. Specifically, N-benzyl-3-sulfonamidopyrrolidines derived from this compound have demonstrated effectiveness as bacterial cell division inhibitors, suggesting potential applications in treating bacterial infections .

Table 1: Biological Activities of this compound Derivatives

| Compound Type | Biological Activity | Reference |

|---|---|---|

| EGFR Tyrosine Kinase Inhibitors | Potent inhibition | |

| N-benzyl-3-sulfonamidopyrrolidines | Antimicrobial | |

| Antimalarial Compounds | Moderate activity |

Case Study 1: Synthesis of EGFR Inhibitors

A study demonstrated the synthesis of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives from this compound, which were evaluated for their inhibitory effects on EGFR. The results indicated that these derivatives could serve as effective leads in cancer therapy due to their ability to inhibit cell proliferation in vitro .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested against various bacterial strains. The results showed that certain modifications to the pyrrolidine scaffold enhanced antibacterial potency, suggesting that further exploration could lead to novel antibiotics .

Eigenschaften

IUPAC Name |

tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQJBEAXSOOCPG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363878 | |

| Record name | (S)-3-(Boc-amino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122536-76-9 | |

| Record name | (S)-3-(Boc-amino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.